(Chloromethyl)(dimethyl)silanol
Description
(Chloromethyl)(dimethyl)silanol (CAS: Not explicitly provided in evidence; structurally inferred as ClCH₂-Si(CH₃)₂-OH) is an organosilicon compound featuring a silanol (-Si-OH) group, a chloromethyl (-CH₂Cl) substituent, and two methyl groups. This structure confers unique reactivity, particularly in hydrolysis and cross-coupling reactions. For instance, chloromethyl groups are known to enhance electrophilicity, enabling participation in nucleophilic substitutions or polymerizations.
Properties
IUPAC Name |
chloromethyl-hydroxy-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9ClOSi/c1-6(2,5)3-4/h5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDLXMYVALFRFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300891 | |
| Record name | (chloromethyl)(dimethyl)silanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18191-32-7 | |
| Record name | NSC139829 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139829 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (chloromethyl)(dimethyl)silanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme and Chemicals
The key reaction involves chloromethylmethyldichlorosilane reacting with methyl alcohol and trimethyl orthoformate to produce (chloromethyl)(dimethyl)silanol with the release of methyl chloride and methyl formate gases.
$$
\text{Chloromethylmethyldichlorosilane} + \text{Trimethyl orthoformate} + \text{Methanol} \rightarrow \text{this compound} + \text{Methyl chloride} + \text{Methyl formate}
$$
Process Description
- Step 1: Injection of chloromethylmethyldichlorosilane into a storage tank.
- Step 2: Mixing of trimethyl orthoformate and methyl alcohol in a reaction kettle.
- Step 3: Addition of chloromethylmethyldichlorosilane into the reaction kettle at a controlled temperature between 40°C and 90°C.
- Step 4: Reaction time of 0.5 to 4 hours during which the reaction proceeds.
- Step 5: Atmospheric distillation to isolate this compound.
- Step 6: Collection of by-product gases methyl chloride and methyl formate by cryogenic trapping for further use or disposal.
Reaction Conditions and Parameters
| Parameter | Range | Preferred Range |
|---|---|---|
| Temperature | 40°C – 90°C | 60°C – 90°C |
| Reaction time (addition period) | 0.5 – 4 hours | 0.5 – 2 hours |
| Molar ratio (chloromethylmethyldichlorosilane : trimethyl orthoformate) | 1 : 2 – 3 | 1 : 2 – 2.5 |
| Molar ratio (chloromethylmethyldichlorosilane : methyl alcohol) | 1 : 0.05 – 0.8 | 1 : 0.05 – 0.5 |
Yield and Purity
- Yields of up to 99% have been reported.
- Purity of the product (assessed by gas chromatography) reaches 100%.
- The process is noted for mild reaction conditions, short reaction times, and ease of scale-up for industrial production.
Advantages of This Method
- Mild reaction conditions avoid harsh reagents or extreme temperatures.
- High product yield and purity reduce the need for extensive purification.
- By-products (methyl chloride and methyl formate) are valuable chemicals that can be captured and reused.
- The process is straightforward, facilitating industrial scalability.
Example Implementations
| Example | Chloromethylmethyldichlorosilane (L) | Trimethyl orthoformate (L) | Methyl alcohol (L) | Temperature (°C) | Addition Time (h) | Yield (%) | Purity (%) (GC) |
|---|---|---|---|---|---|---|---|
| 1 | 51 | 91.5 | 3.2 | 90 | 0.5 | 96 | 100 |
| 2 | 51 | 95.7 | 8 | 60 | 2 | 99 | 100 |
Comparative Analysis of Preparation Methods
| Aspect | Alcoholysis of Chloromethylmethyldichlorosilane | Gas-Phase Photochemical Chlorination |
|---|---|---|
| Reaction Type | Liquid phase, nucleophilic substitution | Gas phase, radical chlorination |
| Temperature Range | 40 – 90°C | 25 – 80°C |
| Reaction Time | 0.5 – 4 hours | 24 – 80 hours |
| Yield | Up to 99% | Around 82% |
| Purity | Up to 100% (GC) | >99% (GC) |
| By-products | Methyl chloride, methyl formate (recoverable) | Acidic gases, chlorinated by-products |
| Industrial Suitability | High | Moderate |
| Complexity of Post-treatment | Low | Moderate to high |
Chemical Reactions Analysis
Types of Reactions: (Chloromethyl)(dimethyl)silanol undergoes various chemical reactions, including:
Condensation Reactions: In the presence of bases or acids, this compound can undergo condensation reactions to form stable siloxanes.
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Bases or Acids: Used to catalyze condensation reactions.
Nucleophiles: Such as amines or alcohols, used in substitution reactions.
Major Products Formed:
Siloxanes: Formed through condensation reactions.
Substituted Silanols: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(Chloromethyl)(dimethyl)silanol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (Chloromethyl)(dimethyl)silanol involves the reactivity of its chloromethyl and silanol groups. The chloromethyl group can undergo nucleophilic substitution reactions, while the silanol group can participate in condensation reactions. These reactions are facilitated by the presence of bases or acids, which catalyze the formation of stable siloxanes or substituted silanols .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key comparisons are made with structurally related silanols and chloromethylsilanes:
Key Observations :
- Reactivity: The chloromethyl group in this compound increases electrophilicity compared to dimethylsilanol, facilitating reactions with nucleophiles (e.g., in cross-coupling). However, its silanol group is less reactive than hydrogen-bonded silanols, as isolated -Si-OH groups (like those in this compound) condense more slowly.
- Hydrolysis: Chloromethyl-substituted silanes (e.g., CMTES) hydrolyze to form fewer silanol groups than TEOS, reducing conductivity in materials.
Reactivity in Cross-Coupling Reactions
- Arylsilanolates: Dimethyl(aryl)silanols (e.g., dimethyl(4-methoxyphenyl)silanol) require harsh conditions (Cs₂CO₃, 90°C) for cross-coupling with aryl halides, with yields dropping for electron-deficient substrates. By contrast, heterocyclic silanolates (e.g., N-Boc-dimethyl(2-indolyl)silanol) show broader substrate compatibility under milder conditions. The chloromethyl group in this compound could further modulate reactivity, but its electron-withdrawing nature may reduce nucleophilicity, necessitating optimized catalysts.
- Comparison with Chloromethyl Ketones: Chloromethyl groups in ketones exhibit thiol reactivity dependent on aromatic conjugation.
Biological Activity
(Chloromethyl)(dimethyl)silanol, also known as chloromethyl dimethyl silanol, is an organosilicon compound with potential applications in various fields, including materials science and biochemistry. This article explores its biological activity, focusing on its cytotoxic effects, reactivity with biological molecules, and implications for safety and toxicity.
Chemical Structure and Properties
The compound possesses a chloromethyl group attached to a dimethylsilanol framework, which contributes to its reactivity. The presence of the chloromethyl group makes it susceptible to nucleophilic attack, potentially leading to the formation of various derivatives.
Cytotoxic Effects
Research indicates that this compound may exhibit cytotoxic properties due to the release of hydrochloric acid upon hydrolysis. This reaction can lead to significant cellular damage, particularly in sensitive biological systems. The cytotoxicity is primarily attributed to the following factors:
- Reactivity with Biological Molecules : The chloromethyl group can react with nucleophiles present in biological systems, such as amino acids and proteins, leading to modifications that may disrupt normal cellular functions.
- Skin Irritation : Exposure to this compound has been associated with skin irritation, suggesting that it may pose risks in occupational settings where it is handled.
Case Studies
A limited number of studies have focused on the biological implications of this compound. However, relevant findings include:
- Reactivity Studies : Investigations into its interactions with nucleophiles reveal that the rate of reaction varies significantly based on the nature of the nucleophile. For instance, reactions with amines and alcohols were noted to proceed at different rates, impacting the compound's potential applications in drug delivery systems or as a coupling agent in organic synthesis .
- Toxicity Assessments : A case study highlighted by JICOSH lists various chemicals with mutagenic properties, suggesting that compounds similar to this compound may possess similar risks . Although specific data on this compound's mutagenicity is sparse, its structural characteristics warrant caution.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar organosilicon compounds is presented below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Dimethyldichlorosilane | Two methyl groups and two chlorine atoms | Highly reactive; used mainly for silicon polymerization |
| Trimethoxysilane | Three methoxy groups | More stable; less reactive than chlorinated silanes |
| Chloropropyltrimethoxysilane | Chloropropyl group with three methoxy groups | Used for different surface modifications |
| Chloromethyldimethoxysilane | Chloromethyl group with two methoxy groups | Similar structure but less functional versatility |
This table illustrates how this compound stands out due to its specific combination of functionalities, which may confer unique reactivity patterns advantageous for various chemical syntheses and applications.
Implications for Further Research
Given the potential cytotoxic effects and reactivity of this compound, further studies are warranted to elucidate its full biological profile. Future research should focus on:
- In Vivo Studies : To assess the biological effects in living organisms.
- Mechanistic Studies : To understand how this compound interacts at the molecular level with biological targets.
- Safety Assessments : To evaluate its safety profile in industrial applications.
Q & A
Basic Questions
Q. How can the structure of (Chloromethyl)(dimethyl)silanol be confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H NMR will show distinct peaks for the dimethyl groups (δ ~0.3–0.6 ppm) and the chloromethyl group (δ ~2.5–3.0 ppm). C NMR can confirm the silicon-bound carbons.
- IR Spectroscopy : Look for Si-Cl stretching vibrations (~450–550 cm) and Si-C vibrations (~750–800 cm) .
- Mass Spectrometry : The molecular ion peak (m/z ≈ 143) and fragmentation patterns (e.g., loss of Cl or CHCl) validate the molecular formula (CHClSi) .
Q. What are the critical considerations for synthesizing this compound?
- Methodological Answer :
- Start with dimethylchlorosilane and introduce the chloromethyl group via nucleophilic substitution or hydrosilylation.
- Use anhydrous conditions to prevent premature hydrolysis of the Si-Cl bond.
- Monitor reaction progress via TLC or GC-MS, as residual starting materials (e.g., dimethylchlorosilane) can complicate purification .
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
- Store in sealed, moisture-free containers under inert gas (e.g., argon) at 2–8°C.
- Avoid contact with metals (corrosion risk) and oxidizing agents.
- Conduct regular purity checks using Karl Fischer titration to detect water contamination .
Advanced Research Questions
Q. How does the chloromethyl group influence cross-coupling reactions compared to aryl or alkenyl substituents?
- Methodological Answer :
- The chloromethyl group is electron-withdrawing, reducing silanolate reactivity in Pd-catalyzed couplings.
- Optimize conditions using CsCO/toluene at elevated temperatures (90–110°C) and add 3.0 equiv HO to enhance conversion rates.
- Note: Homocoupling of aryl halides may occur; suppress this with ligands like dppb or PhAs .
Q. What analytical challenges arise when detecting trace amounts of this compound in environmental samples?
- Methodological Answer :
- Use GC-MS with a DB-5MS column (30 m × 0.25 mm ID) and electron capture detection (ECD) for Cl-sensitive quantification.
- Pre-concentrate samples via solid-phase extraction (SPE) with C18 cartridges.
- Validate results against NIST reference spectra to distinguish from co-eluting chlorinated siloxanes .
Q. Can thermodynamic data predict the hydrolysis pathway of this compound?
- Methodological Answer :
- Calculate ΔG° using silanol derivatives (e.g., dimethylsilanol: ΔrG° ≈ 1475 kJ/mol) to model hydrolysis energetics.
- Hydrolysis produces HCl and (chloromethyl)dimethylsilanol, which may further react to form disiloxanes.
- Use FTIR to track Si-OH formation (3717 cm) in controlled humidity experiments .
Q. How can this compound be applied in asymmetric synthesis?
- Methodological Answer :
- Design cyanosilylation reactions with chiral catalysts (e.g., Jacobsen’s salen complexes) to introduce CN groups stereoselectively.
- For trifluoromethylation, activate the Si-Cl bond with CsF or TBAF, and couple with trifluoromethylating reagents (e.g., TMSCF) .
Key Notes
- Safety : Always use PPE (gloves, goggles) and work in a fume hood due to HCl release during hydrolysis .
- Synthesis Design : Pre-functionalize the silane core before introducing reactive groups to avoid side reactions .
- Advanced Applications : Explore functionalization of biomolecules (e.g., peptides) via Si-Cl reactivity under mild conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
